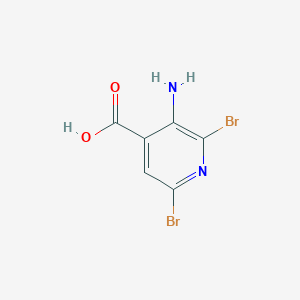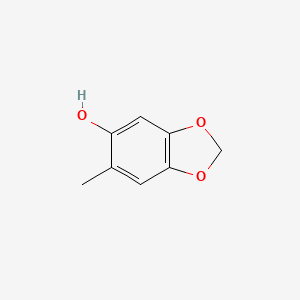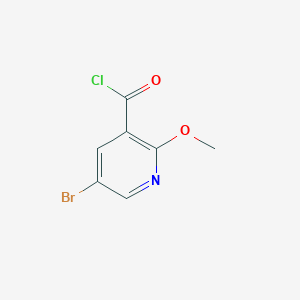
6-Isopropylpyridin-2-amine
Übersicht
Beschreibung
6-Isopropylpyridin-2-amine (IPPA) is an organic compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. IPPA is a colorless liquid with a boiling point of 260.5 °C and a melting point of -17.2 °C. It has a wide range of applications in scientific research, including the synthesis of other compounds, the study of its biochemical and physiological effects, and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Macrocyclic Ligands and Metal Complexes
6-Isopropylpyridin-2-amine, as a derivative of 2-aminopyridines, contributes to the field of coordination chemistry, particularly in the development of macrocyclic ligands and metal complexes. Studies have focused on the synthesis of pyridine-containing Schiff base ligands and their reduction to more flexible amine derivatives, which are then used in the formation of metal complexes. These complexes have diverse applications including selective metal ion transportation and separation, catalytic properties, and as components in artificial metalloenzymes (Rezaeivala & Keypour, 2014).
Efficient Amination Methods
The compound plays a significant role in developing efficient methods for the amination of pyridines, a crucial process in organic synthesis. Research has demonstrated methods to convert pyridine N-oxides to 2-aminopyridines, achieving high yields and selectivity (Yin et al., 2007). This process is particularly valuable for synthesizing bioactive natural products and organic materials.
Synthesis of Bioactive Compounds
This compound is pivotal in the synthesis of bioactive compounds. A study demonstrated the selective production of 6-bromopyridine-2-amines, which are then used in various C-C cross-coupling reactions. This research opens pathways for creating diverse 2-aminopyridines, crucial in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).
Application in Polymerization
In polymer science, this compound derivatives have been used in the study of cationic polymerization processes. These studies explore the stabilization of growing carbocations, contributing to the understanding of living polymerization mechanisms (Higashimura et al., 1989).
Photophysical Applications
Research has also delved into the photophysical properties of complexes involving 2-aminopyridines. These studies contribute to the understanding of electronic transitions in materials science, particularly in the development of phosphorescent compounds (Harris et al., 2013).
Catalysis and Polymer Synthesis
Furthermore, this compound derivatives have been studied for their role as ligands in catalytic systems, particularly in polymer synthesis. These systems have been investigated for their efficiency in synthesizing polymers like poly(2,6-dimethyl-1,4-phenylene ether), highlighting the importance of these compounds in catalytic chemistry (Kim et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 6-Isopropylpyridin-2-amine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to pyridine-based compounds, it may be involved in pathways related to cellular signaling, enzymatic catalysis, or neurotransmission .
Pharmacokinetics
Its predicted properties suggest that it has a boiling point of 2248±200 °C and a density of 1008±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under different conditions is also an important factor to consider .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 6-Isopropylpyridin-2-amine are not mentioned in the search results, it’s worth noting that research in related fields is focusing on developing new methods for synthesis , understanding the correlation between surface properties and performance , and exploring potential applications .
Biochemische Analyse
Cellular Effects
The effects of 6-Isopropylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing inflammation and modulating metabolic activity. At high doses, it can lead to toxic or adverse effects, including liver toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and physiological parameters occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects. The interaction with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell. These processes are crucial for determining the overall bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of the compound can determine its interactions with other biomolecules and its overall cellular effects .
Eigenschaften
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78177-12-5 | |
| Record name | 6-(Propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


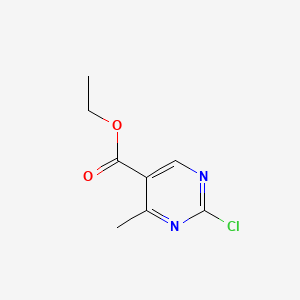
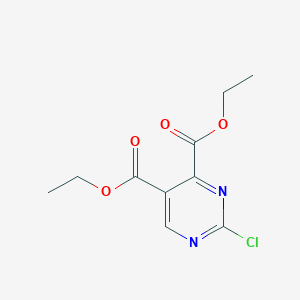

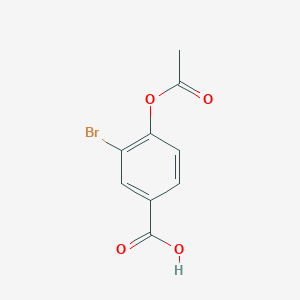
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)



